Cavosonstat
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El Cavosonstat ejerce sus efectos inhibiendo la enzima reductasa de S-nitrosoglutatión (GSNOR). Esta inhibición conduce a niveles aumentados de S-nitrosoglutatión (GSNO), que a su vez estabiliza la proteína CFTR en la membrana celular . La estabilización de CFTR mejora su función, lo que es particularmente beneficioso en condiciones como la fibrosis quística donde la actividad de CFTR está comprometida .
Análisis Bioquímico
Biochemical Properties
Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators
Cellular Effects
This compound has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .
Metabolic Pathways
It is known that this compound is an inhibitor of S-nitrosoglutathione reductase
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Cavosonstat se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, ácido 3-cloro-4-(6-hidroxiquinolin-2-il)benzoico . La ruta sintética generalmente implica:
Formación del anillo de quinolina: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.
Cloración: Introducción del átomo de cloro en la posición deseada en el anillo de benceno.
Reacciones de acoplamiento: Formación del producto final a través de reacciones de acoplamiento entre los derivados de quinolina y benceno.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El Cavosonstat sufre varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo implican reactivos como el gas cloro o la N-clorosuccinimida.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno .
Comparación Con Compuestos Similares
Compuestos similares
Ivacaftor: Un potenciador de CFTR utilizado en terapias combinadas para la fibrosis quística.
Lumacaftor: Otro corrector de CFTR que se usa a menudo junto con ivacaftor.
Elexacaftor: Parte de una terapia combinada triple con ivacaftor y tezacaftor para la fibrosis quística.
Singularidad
El Cavosonstat es único en su mecanismo de acción como inhibidor de GSNOR, lo que lo distingue de otros moduladores de CFTR como ivacaftor y lumacaftor que se dirigen directamente a la proteína CFTR . Este mecanismo único permite que el this compound complemente otras terapias y potencialmente ofrezca beneficios adicionales en la estabilización de la función de CFTR .
Actividad Biológica
Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.
This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:
- Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
- Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .
Pharmacokinetics
This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:
- Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
- Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.
Phase 1 Trials
- Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
- Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .
Phase 2 Trials
- Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
- Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .
Summary of Key Data from Phase 2 Trial :
Endpoint | This compound (400 mg BID) | P-value |
---|---|---|
Absolute Change in FEV1 (% predicted) | 0.26 | 0.72 |
Absolute Change in Sweat Chloride (mmol/L) | -0.3 | 0.85 |
Change in CFQ-R Respiratory Domain | -2.90 | 0.35 |
Change in BMI | 0.21 | 0.11 |
These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .
Case Studies
Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:
- Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
- Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .
Future Directions
Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.
Propiedades
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.